
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile, followed by decarboxylation. The reaction conditions generally include:
- Dissolving 4-bromo-2-fluorobenzaldehyde and malononitrile in a suitable solvent (e.g., ethanol).
- Adding a base (e.g., sodium ethoxide) to the reaction mixture and stirring at room temperature for several hours.
- Heating the reaction mixture to reflux for several hours to promote decarboxylation.
- Cooling the reaction mixture and isolating the product by filtration or extraction.
- Purifying the product by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions: The nitrile group can be reduced to an amine.
- Oxidation Reactions: The amino group can be oxidized to a nitro group.
- Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
- Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
- Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.
- Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
- Reduction Reactions: Products include primary amines.
- Oxidation Reactions: Products include nitro derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:
- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
- Biology: Studied for its potential interactions with biological macromolecules.
- Medicine: Investigated for its potential pharmacological properties.
- Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-(4-bromo-3-fluorophenyl)propanenitrile
- 3-(4-bromo-2-fluorophenyl)propanenitrile
Uniqueness: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the presence of the amino group at the third position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8BrFN2 |
|---|---|
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
Clé InChI |
IVEBFYBPPSKGDK-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)F)[C@H](CC#N)N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



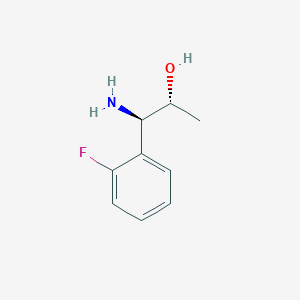
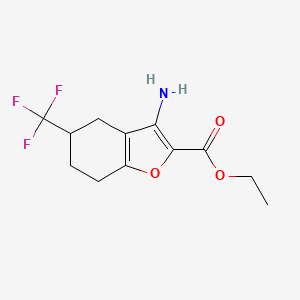
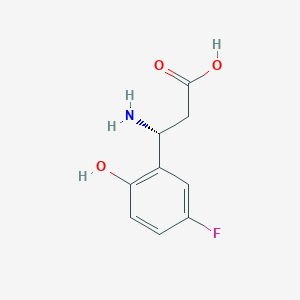

![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)

![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
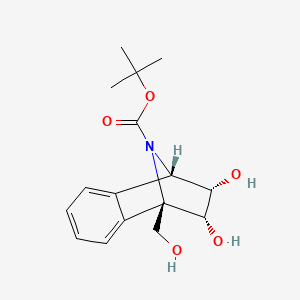

![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
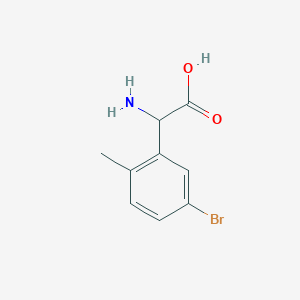
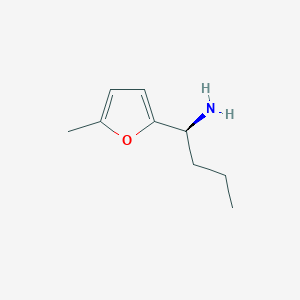
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
